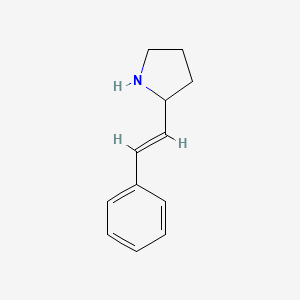

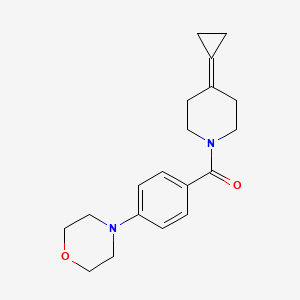

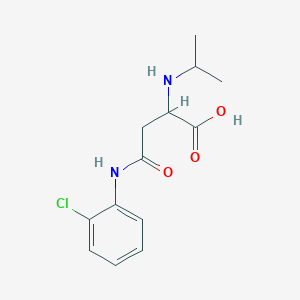

![molecular formula C19H11NO4 B2626059 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl benzoate CAS No. 38863-02-4](/img/structure/B2626059.png)

1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzo[de]isoquinoline-1,3-dione . Benzo[de]isoquinoline-1,3-diones are a class of organic compounds that have been studied for their potential applications in various fields .

Synthesis Analysis

While specific synthesis methods for “1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl benzoate” were not found, similar compounds have been synthesized. For instance, new derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine .Scientific Research Applications

Photophysical Properties and Applications

- Aggregation Enhanced Emission : 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl benzoate derivatives demonstrate aggregation-enhanced emission in nanoaggregates, potentially useful in materials science for their photophysical properties (Srivastava, Singh, & Mishra, 2016).

Biochemical Research

- Fluorescent Labeling of Oligodeoxyribonucleotides : Fluorophores derived from this compound are used for labeling oligodeoxyribonucleotides, enhancing their fluorescence and hybridization affinity, which is significant in biochemical and genetic research (Singh & Singh, 2007).

Agricultural and Fungicidal Applications

- Seed Germination and Fungicidal Activity : Derivatives of this compound show significant plant growth regulation and fungicidal activity, indicating potential applications in agriculture and plant protection (Ju, Chen, Xu, Wang, & Xu, 2016).

Organometallic Chemistry and Crystallography

- Organotin Carboxylates : This compound is utilized in the synthesis of organotin carboxylates, which are studied for their structural properties, including crystallography and supramolecular organization. This research is valuable in the field of materials science and inorganic chemistry (Xiao et al., 2013).

Luminescence Studies and Molecular Probes

- FRET Probe for Ratiometric Detection : It's used in probes for ratiometric detection of ions like Cr3+ in living cells, contributing to cellular and molecular biology research (Adhikari et al., 2019).

Synthesis and Molecular Interactions

- Crystal Structure Analysis : The compound has been synthesized and analyzed for its crystal structure, contributing to the understanding of molecular interactions in solid-state chemistry (Chan, Salhin, Khairuddean, Hemamalini, & Fun, 2010).

Cytotoxicity and Pharmaceutical Research

- Cytotoxic Activity against Tumor Cells : Derivatives of this compound demonstrate cytotoxic activity against human tumor cell lines, which is pivotal in the development of potential therapeutic agents (Marinov et al., 2019).

Solubility Studies in Supercritical CO2

- Solubility in Supercritical Carbon Dioxide : The solubilities of derivatives in supercritical CO2 are researched, which has implications in industrial applications, particularly in the field of dye technology (Hojjati, Yamini, Khajeh, Rouhani, & Gharanjig, 2008).

properties

IUPAC Name |

(1,3-dioxobenzo[de]isoquinolin-2-yl) benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11NO4/c21-17-14-10-4-8-12-9-5-11-15(16(12)14)18(22)20(17)24-19(23)13-6-2-1-3-7-13/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONFYXBWZXAGKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)ON2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

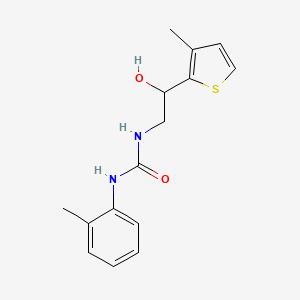

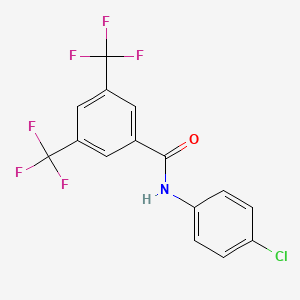

![1-(2-chlorobenzyl)-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2625983.png)

![2,2-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-1-carboxylic acid](/img/structure/B2625994.png)